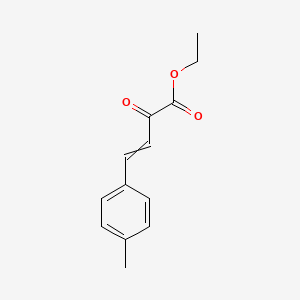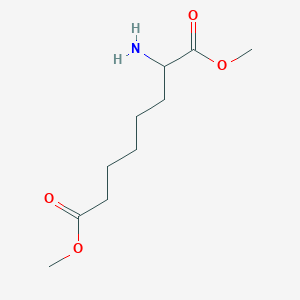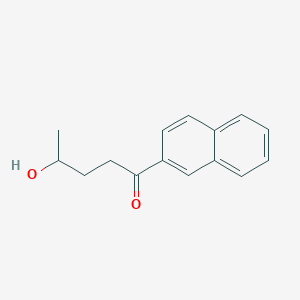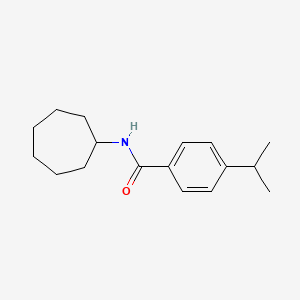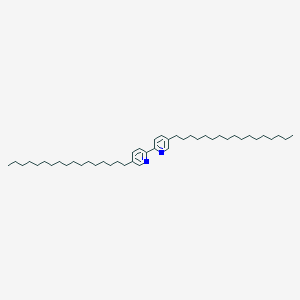
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, iodo, fluoro, and methyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, iodo, fluoro, and methyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to maximize efficiency and minimize costs. The process involves continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and methylating agents under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products. Substitution reactions can result in various substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-methyl-
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-ethyl-
Uniqueness
Compared to similar compounds, Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- stands out due to the presence of the fluoro group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its binding affinity to molecular targets, improve its stability, and alter its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
CAS No. |
826991-78-0 |
|---|---|
Molecular Formula |
C14H11ClFIN2O |
Molecular Weight |
404.60 g/mol |
IUPAC Name |
2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c1-19(13-5-2-8(15)6-11(13)17)14(20)10-7-9(16)3-4-12(10)18/h2-7H,18H2,1H3 |
InChI Key |
JUSLJOAWSOXRFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


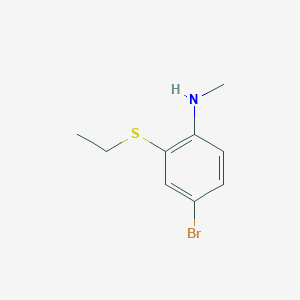
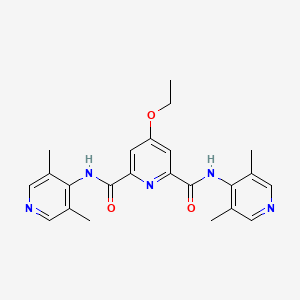
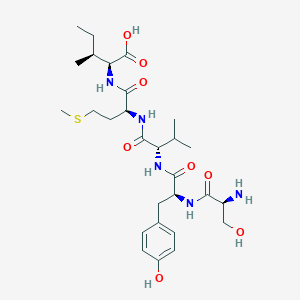
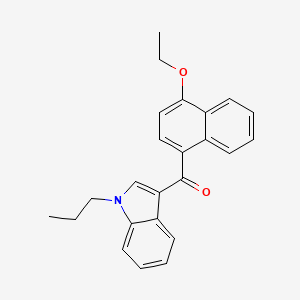
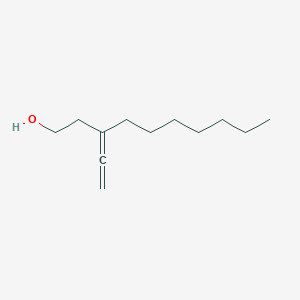
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
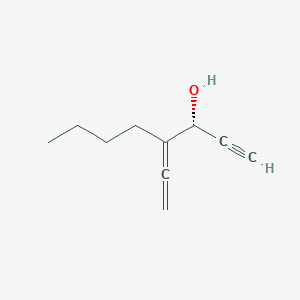
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
